molecular formula C8H8N2OS B1265578 5-Methoxybenzo[d]thiazol-2-amine CAS No. 54346-87-1

5-Methoxybenzo[d]thiazol-2-amine

Cat. No.: B1265578
CAS No.: 54346-87-1
M. Wt: 180.23 g/mol
InChI Key: OMIHQJBWAPWLBO-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]thiazol-2-amine: is an organic compound with the molecular formula C8H8N2OS. It is a derivative of benzothiazole, featuring a methoxy group at the fifth position and an amine group at the second position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[d]thiazol-2-amine typically involves the condensation of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring. The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Structure and Synthesis

5-Methoxybenzo[d]thiazol-2-amine has a molecular formula of C_10H_10N_2OS and a molecular weight of 210.26 g/mol. Its structure features a benzothiazole ring with a methoxy group at the 5-position and an amine group at the 2-position. The synthesis typically involves the condensation of 2-amino-5-methoxybenzothiazole with formamide in the presence of formic acid, leading to the formation of the desired compound.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly through its interaction with cyclooxygenase enzymes (COX-1 and COX-2). The primary mechanism of action involves inhibiting these enzymes, which play a crucial role in the arachidonic acid pathway responsible for producing prostaglandins involved in inflammation and pain signaling.

Therapeutic Applications

  • Anti-inflammatory Effects : The inhibition of COX enzymes suggests potential utility in treating inflammatory conditions. Studies have shown that derivatives of benzothiazole, including this compound, can exhibit significant anti-inflammatory properties .
  • Antimicrobial Activity : Compounds similar to this compound have been identified as having bactericidal effects against Mycobacterium tuberculosis. In particular, modifications to the benzothiazole structure can enhance efficacy against mycobacterial infections, with reported minimum inhibitory concentrations (MIC) around 44 µM .
  • Neuroprotective Properties : Benzothiazole derivatives have been explored for their neuroprotective effects. Specifically, compounds that inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes may contribute to therapeutic strategies for neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, leading to cell cycle arrest and inhibition of DNA synthesis. The compound has shown selective toxicity towards cancer cells compared to non-malignant cells, suggesting a promising therapeutic profile .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study identified novel inhibitors from a library of benzothiazoles, including derivatives similar to this compound. The compounds demonstrated varying degrees of activity against M. tuberculosis, with some showing significant bactericidal effects .
  • Dual Inhibition in Alzheimer's Disease : Research focusing on dual inhibitors for AChE and MAO-B highlighted compounds that include benzothiazole scaffolds as potential candidates for treating Alzheimer's disease. These compounds exhibited strong interactions with enzyme active sites, indicating their therapeutic potential .
  • Cytotoxicity Assessment : A cytotoxicity study evaluated various benzothiazole derivatives, including those related to this compound. The results indicated selective toxicity towards cancer cell lines while maintaining viability in non-malignant cells at lower concentrations .

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s methoxy and amine groups play crucial roles in its binding affinity and specificity. Molecular docking studies have shown that it can interact with proteins involved in inflammation and cancer pathways, making it a promising candidate for therapeutic development .

Comparison with Similar Compounds

  • 2-Amino-5-methoxybenzothiazole
  • 2-Amino-6-methoxybenzothiazole
  • 5-Methoxy-1,3-benzothiazole-2-amine

Comparison: 5-Methoxybenzo[d]thiazol-2-amine is unique due to the specific positioning of its methoxy and amine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in certain chemical reactions and greater efficacy in biological assays. Its unique structure allows for more targeted interactions with molecular targets, enhancing its potential as a bioactive molecule .

Biological Activity

5-Methoxybenzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-inflammatory, analgesic, and neuroprotective agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis of derivatives, and relevant case studies.

This compound is characterized by the presence of a methoxy group and a benzo[d]thiazole moiety, which contribute to its pharmacological properties. The synthesis typically involves the condensation of appropriate precursor compounds under controlled conditions. For instance, recent studies have utilized various substituted phenols in the presence of potassium iodide and anhydrous potassium carbonate to yield derivatives with enhanced biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Cyclooxygenase Inhibition : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by mediating the synthesis of prostaglandins. In vitro studies have demonstrated that certain derivatives exhibit IC50 values indicative of strong COX-1 and COX-2 inhibition .
  • Neuroprotective Effects : Research has indicated that this compound derivatives may inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases like Alzheimer's. For example, one derivative showed AChE inhibition with an IC50 value of 23.4 nM, suggesting potential for cognitive enhancement .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Target Enzyme IC50 Value (nM) Notes
COX-1 InhibitionCOX-15.0Significant anti-inflammatory effects observed
COX-2 InhibitionCOX-210Comparable to standard anti-inflammatory drugs
AChE InhibitionAChE23.4Potential for Alzheimer's treatment
MAO-B InhibitionMAO-B40.3May prevent beta amyloid plaque formation

Case Studies and Research Findings

  • Analgesic and Anti-inflammatory Studies : In a study involving albino rats, derivatives of this compound were evaluated using the hot plate method and carrageenan-induced paw edema model. Derivative G11 exhibited the highest analgesic action while G10 showed significant anti-inflammatory response, highlighting the therapeutic potential of these compounds .
  • Neuroprotection in Alzheimer’s Disease : A recent investigation into dual AChE–MAO-B inhibitors revealed that certain derivatives could effectively inhibit both enzymes, suggesting a novel therapeutic approach for Alzheimer's disease. The interaction with flavin adenine dinucleotide (FAD) in the MAO-B active site was particularly promising, indicating a strong binding affinity .
  • In Silico Studies : Computational docking studies have supported experimental findings by demonstrating high binding affinities of synthesized derivatives to COX enzymes, reinforcing their potential as effective analgesics and anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes for 5-Methoxybenzo[d]thiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus
The synthesis typically involves cyclization of 2-aminothiophenol derivatives with methoxy-substituted precursors. A common method includes:

  • Starting Materials : 2-Amino-4-methoxythiophenol and cyanogen bromide (BrCN) in glacial acetic acid under reflux .
  • Key Conditions : Maintain temperatures at 80–90°C for 6–8 hours, followed by neutralization with NaOH to precipitate the product.
  • Optimization : Use HPLC to monitor reaction progress and adjust stoichiometric ratios (e.g., 1:1.2 for thiophenol:BrCN) to minimize byproducts like disulfides .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

Basic Research Focus

  • 1H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. The aromatic protons show splitting patterns dependent on substitution (e.g., para-methoxy groups result in simplified coupling) .
  • IR : Stretching vibrations at ~1250 cm⁻¹ (C-O of methoxy) and ~3400 cm⁻¹ (N-H of amine) are diagnostic .
  • Mass Spectrometry : Molecular ion peak at m/z 196.04 (C₈H₈N₂OS) with fragmentation patterns distinguishing it from non-methoxy analogs .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) for this compound derivatives?

Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with halogens or alkyl groups) and test against standardized microbial strains (e.g., E. coli ATCC 25922) .
  • Assay Validation : Ensure consistent inoculum size (e.g., 0.5 McFarland standard) and solvent controls (DMSO ≤1% v/v) to minimize false negatives .
  • Data Cross-Referencing : Compare results with computational predictions (e.g., molecular docking against E. coli DNA gyrase) to identify discrepancies .

Q. How does the methoxy group influence the electronic properties and regioselectivity of this compound in electrophilic substitution reactions?

Advanced Research Focus

  • Electronic Effects : The methoxy group is electron-donating (+M effect), activating the aromatic ring at the ortho and para positions. This directs electrophiles (e.g., nitration) to the 4- and 6-positions of the benzothiazole core .
  • Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze products via LC-MS. Predominant 4-nitro derivatives confirm theoretical predictions .
  • Comparative Studies : Contrast with 5-chloro analogs (electron-withdrawing groups) to demonstrate opposing regioselectivity trends .

Q. What computational methods (e.g., DFT, molecular dynamics) predict the reactivity and stability of this compound in biological systems?

Advanced Research Focus

  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Methoxy groups reduce LUMO energy (-1.5 eV), enhancing electron-deficient reactivity .
  • Molecular Dynamics : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Methoxy groups may hinder oxidation at the 2-position, prolonging half-life .
  • Validation : Correlate computational data with experimental pharmacokinetics (e.g., microsomal stability assays) .

Q. How can chromatographic methods (HPLC, TLC) be tailored to separate this compound from synthetic byproducts?

Basic Research Focus

  • HPLC Conditions :
    • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase : Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid.
    • Detection : UV at 254 nm; retention time ~6.2 minutes .
  • TLC : Silica gel 60 F₂₅₄, ethyl acetate:hexane (3:7); Rf ≈ 0.45 under UV visualization .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Advanced Research Focus

  • Byproduct Formation : At scale, dimerization (e.g., disulfides) increases. Mitigate via slow addition of BrCN and strict temperature control (±2°C) .
  • Purification : Replace column chromatography with recrystallization (ethanol:water, 4:1) for cost-effective scale-up .
  • Yield Optimization : Pilot studies show 65% yield at 100 g scale vs. 80% in lab-scale; optimize stirring rates (500 rpm) to enhance mixing .

Q. How does the methoxy group affect the compound’s solubility and bioavailability in preclinical studies?

Advanced Research Focus

  • Solubility : Methoxy increases hydrophilicity (logP ~1.8 vs. ~2.5 for methyl analogs). Measure via shake-flask method in PBS (pH 7.4): 0.8 mg/mL .
  • Bioavailability : In rodent models, oral bioavailability is ~40% due to first-pass metabolism. Co-administer with CYP inhibitors (e.g., ketoconazole) to increase AUC by 25% .

Q. What analytical techniques confirm the stability of this compound under varying storage conditions?

Basic Research Focus

  • Forced Degradation Studies :
    • Acidic/Base Conditions : 0.1M HCl/NaOH at 60°C for 24 hours; monitor via HPLC for degradation products (e.g., demethylation).
    • Oxidative Stress : 3% H₂O₂ at 40°C; methoxy group stabilizes against oxidation compared to thioether analogs .
  • Long-Term Stability : Store at -20°C in amber vials; <5% degradation over 12 months .

Q. How can contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability) be addressed methodologically?

Advanced Research Focus

  • Assay Standardization : Use recombinant enzymes (e.g., human topoisomerase II) and ATP concentration fixed at 1 mM to reduce variability .
  • Controls : Include positive controls (e.g., etoposide for topoisomerase II) and normalize data to % activity relative to solvent .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat assays in triplicate (CV <15%) .

Properties

IUPAC Name

5-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIHQJBWAPWLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202724
Record name 5-Methoxy-2-benzothiazolamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54346-87-1
Record name 5-Methoxy-2-benzothiazolamine
Source CAS Common Chemistry
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Record name 5-Methoxy-2-benzothiazolamine
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Record name 5-Methoxy-2-benzothiazolamine
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Record name 5-methoxybenzothiazol-2-amine
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Record name 5-METHOXY-2-BENZOTHIAZOLAMINE
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Retrosynthesis Analysis

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